molecular formula C6H5BrN4 B2946829 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine CAS No. 1508567-18-7

6-Bromopyrazolo[1,5-a]pyrimidin-3-amine

Cat. No.: B2946829
CAS No.: 1508567-18-7
M. Wt: 213.038
InChI Key: BPDWMKYGDAQSCW-UHFFFAOYSA-N
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Description

Fundamental Structural Characteristics of the Pyrazolo[1,5-a]pyrimidine (B1248293) Ring System

The pyrazolo[1,5-a]pyrimidine ring system is a fused, bicyclic heteroaromatic compound. nih.gov Its core structure consists of a five-membered pyrazole (B372694) ring fused to a six-membered pyrimidine (B1678525) ring. nih.gov Specifically, the pyrazole ring, which contains two adjacent nitrogen atoms, is fused at its 1 and 2 positions to the pyrimidine ring. nih.gov This fusion results in a rigid, planar framework that is highly amenable to chemical modifications. nih.gov The planarity and aromaticity of the scaffold are key to its ability to interact with biological targets. nih.gov This fused system allows for structural alterations at multiple positions (2, 3, 5, 6, and 7), providing a versatile platform for designing molecules with fine-tuned electronic and steric properties. ekb.eg

Table 1: Structural and Chemical Properties of the Pyrazolo[1,5-a]pyrimidine Scaffold
PropertyDescription
StructureFused bicyclic system of a pyrazole and a pyrimidine ring. nih.gov
NatureAromatic, planar, and rigid N-heterocycle. nih.govnih.gov
Molecular FormulaC₆H₅N₃
ReactivityAmenable to substitution at positions 2, 3, 5, 6, and 7. ekb.eg
SignificancePrivileged scaffold in drug discovery due to its structural resemblance to natural purines. researchgate.net

Overview of the Significance of N-Heterocyclic Compounds in Medicinal Chemistry and Related Disciplines

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals, natural products, and agrochemicals. openmedicinalchemistryjournal.comresearchgate.net It is estimated that approximately 60-75% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. mdpi.comnih.gov Their prevalence stems from several key attributes. The nitrogen atoms within these rings can act as hydrogen bond donors or acceptors, facilitating strong and specific interactions with biological targets like enzymes and receptors. nih.gov

Furthermore, these heterocyclic systems are often found in essential biological molecules, including the nucleic acids that make up DNA and RNA, as well as vitamins and alkaloids. mdpi.comnih.gov This natural precedent makes them well-suited for mimicking endogenous metabolites and interacting with biological systems. openmedicinalchemistryjournal.com The versatility of N-heterocycles allows chemists to modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and polarity, which are critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Positioning of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine within the Broader Pyrazolo[1,5-a]pyrimidine Chemical Space

Within the extensive family of pyrazolo[1,5-a]pyrimidine derivatives, this compound stands out as a strategically important intermediate for chemical synthesis and drug discovery. Its structure is characterized by two key functional groups at distinct positions on the scaffold: a bromine atom at the 6-position and an amine group at the 3-position.

The bromine atom serves as a versatile synthetic "handle." Halogens are frequently introduced into heterocyclic scaffolds to enable further functionalization through modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). researchgate.net This allows for the facile introduction of a wide variety of aryl, alkyl, and other functional groups, thereby expanding the chemical diversity of the pyrazolo[1,5-a]pyrimidine library. researchgate.net

Simultaneously, the amino group at the 3-position is a key pharmacophoric feature and a reactive site. It can participate in hydrogen bonding with biological targets and can be readily derivatized to form amides, sulfonamides, or other functionalities, which is a common strategy in structure-activity relationship (SAR) studies to optimize potency and selectivity. The synthesis of related compounds like 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate highlights the utility of the 6-bromo substitution pattern in creating derivatives for biological evaluation. researchgate.netchemijournal.com Therefore, this compound is not just a single compound but a valuable building block for generating a multitude of more complex molecules for screening as potential therapeutic agents.

Historical Context and Evolution of Pyrazolo[1,5-a]pyrimidine Research

The study of pyrazolo[1,5-a]pyrimidines dates back to the mid-20th century, with initial research focusing on their synthesis and fundamental chemical reactivity. nih.gov For decades, scientists explored various methods to construct the fused ring system. nih.gov The pharmacological potential of this scaffold began to emerge as early derivatives were found to possess a broad spectrum of biological activities. nih.gov

A significant turning point in the history of pyrazolo[1,5-a]pyrimidine research occurred in the 1980s and 1990s. During this period, these compounds were identified as potent inhibitors of various enzymes, particularly protein kinases. nih.gov This discovery was crucial, as protein kinases had become major targets for drug development in oncology and other diseases characterized by abnormal cell signaling. nih.gov The structural similarity of the pyrazolo[1,5-a]pyrimidine core to natural purines allowed it to effectively mimic ATP and bind to the ATP-binding pocket of kinases, leading to the development of numerous kinase inhibitors. nih.govrsc.org This led to an explosion of research that solidified the pyrazolo[1,5-a]pyrimidine scaffold as a "privileged structure" in medicinal chemistry, culminating in the development of several commercially successful drugs. nih.gov

Table 2: Examples of Marketed Drugs Featuring the Pyrazolo[1,5-a]pyrimidine Scaffold
Drug NameTherapeutic ClassPrimary Use
ZaleplonSedative-hypnoticTreatment of insomnia. nih.gov
IndiplonSedative-hypnoticTreatment of insomnia. nih.gov
OcinaplonAnxiolyticTreatment of anxiety. researchgate.net
LarotrectinibAnticancer (TRK inhibitor)Treatment of solid tumors with NTRK gene fusions. mdpi.com
EntrectinibAnticancer (TRK/ROS1/ALK inhibitor)Treatment of solid tumors with NTRK or ROS1 fusions. mdpi.com
AnagliptinAntidiabetic (DPP-4 inhibitor)Treatment of type 2 diabetes. nih.govresearchgate.net

Properties

IUPAC Name

6-bromopyrazolo[1,5-a]pyrimidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDWMKYGDAQSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 6 Bromopyrazolo 1,5 a Pyrimidin 3 Amine and Its Analogs

Strategies for the Construction of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core

The formation of the fused pyrazolo[1,5-a]pyrimidine ring system is predominantly achieved through the cyclocondensation of 3-aminopyrazoles with various 1,3-biselectrophilic compounds. nih.gov This versatile approach allows for the introduction of a wide range of substituents on the pyrimidine (B1678525) ring, thereby enabling the fine-tuning of the molecule's physicochemical and biological properties.

Cyclocondensation Reactions of Aminopyrazoles with 1,3-Biselectrophilic Compounds

The reaction between a 3-aminopyrazole (B16455), acting as a 1,3-bisnucleophile, and a 1,3-biselectrophile is the most common and direct method for the synthesis of the pyrazolo[1,5-a]pyrimidine core. nih.gov The nature of the biselectrophilic partner dictates the substitution pattern on the resulting pyrimidine ring.

β-Dicarbonyl compounds are widely used 1,3-biselectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction typically proceeds by an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole on one of the carbonyl groups, followed by cyclization through the nucleophilic attack of the pyrazole (B372694) ring nitrogen (N1) on the second carbonyl group, and subsequent dehydration.

For the synthesis of analogs of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine, a potential starting material would be 5-bromo-1H-pyrazol-3-amine. The reaction of this aminopyrazole with a suitable β-dicarbonyl compound under acidic or basic conditions would lead to the formation of the 6-bromopyrazolo[1,5-a]pyrimidine (B50190) core. The specific β-dicarbonyl compound used will determine the substituents at positions 5 and 7 of the final product.

Starting Aminopyrazoleβ-Dicarbonyl CompoundProduct
5-Bromo-1H-pyrazol-3-amineAcetylacetone6-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
5-Bromo-1H-pyrazol-3-amineEthyl acetoacetate6-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
5-Bromo-1H-pyrazol-3-amineDiethyl malonate6-Bromo-5,7-dihydroxypyrazolo[1,5-a]pyrimidine

β-Enaminones and β-ketonitriles serve as effective alternatives to β-dicarbonyl compounds, often providing better regioselectivity and milder reaction conditions. The reaction with β-enaminones proceeds via a vinylogous nucleophilic substitution, where the exocyclic amino group of the aminopyrazole attacks the β-carbon of the enaminone, followed by cyclization.

The use of β-ketonitriles introduces a nitrile group into the pyrazolo[1,5-a]pyrimidine scaffold, which can be a valuable functional handle for further transformations. For instance, the reaction of an aminopyrazole with a β-ketonitrile can yield a 7-aminopyrazolo[1,5-a]pyrimidine derivative. A microwave-assisted approach has been developed for the regioselective synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines, which involves the cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles. nih.gov

Starting Aminopyrazole1,3-BiselectrophileProduct Feature
5-Amino-1H-pyrazoleβ-EnaminoneVersatile substitution at positions 5 and 7
5-Amino-1H-pyrazoleβ-KetonitrileIntroduction of an amino group at position 7

The regioselectivity of the cyclocondensation reaction is a critical aspect, particularly when using unsymmetrical 1,3-biselectrophiles. The reaction of a 3-aminopyrazole can potentially yield two different regioisomers: pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. Generally, the reaction of 3-aminopyrazoles with β-dicarbonyl compounds leads to the formation of pyrazolo[1,5-a]pyrimidines due to the higher nucleophilicity of the exocyclic amino group compared to the ring nitrogens.

However, the reaction conditions, the nature of the substituents on both the aminopyrazole and the biselectrophile, can influence the regiochemical outcome. The use of β-enaminones often provides a higher degree of regiocontrol.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazolo[1,5-a]pyrimidines in a one-pot fashion. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the reactants.

A three-component strategy for the synthesis of pyrazolo[1,5-a]pyrimidines involves the Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.gov This method, often carried out under microwave heating, allows for the rapid generation of a diverse range of substituted pyrazolo[1,5-a]pyrimidines. A similar three-component reaction of 3-amino-1H-pyrazoles with aldehydes and activated methylene (B1212753) compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) is also a well-established method.

Component 1Component 2Component 3Product
3-AminopyrazoleAldehydeSulfoxonium ylideSubstituted pyrazolo[1,5-a]pyrimidine
3-AminopyrazoleAldehydeMalononitrile7-Amino-5-substituted-pyrazolo[1,5-a]pyrimidine-6-carbonitrile

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing the purity of products. The application of microwave irradiation has been particularly beneficial in the synthesis of pyrazolo[1,5-a]pyrimidines.

A notable example is the microwave-assisted synthesis of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate. chemijournal.com This reaction involves the base-catalyzed cyclocondensation of 5-amino-1H-pyrazole-4-ethyl-carboxylate with 2-bromo-malonaldehyde under microwave irradiation. This method provides a direct route to a 6-bromo-substituted pyrazolo[1,5-a]pyrimidine core. The efficiency of this protocol highlights the advantages of microwave heating in heterocyclic synthesis.

Furthermore, microwave irradiation has been successfully employed in the one-pot, three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. nih.govrsc.org These protocols demonstrate the broad applicability of microwave technology in the synthesis of this class of compounds.

Reaction TypeKey FeaturesAdvantage of Microwave
CyclocondensationSynthesis of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-CarboxylateRapid reaction times, high yields
Multicomponent ReactionOne-pot synthesis of substituted pyrazolo[1,5-a]pyrimidinesEnhanced efficiency and product purity

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles into the synthesis of pyrazolo[1,5-a]pyrimidines is an active area of research, aimed at reducing the environmental impact of chemical processes. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, which can lead to significantly reduced reaction times, increased yields, and often obviate the need for hazardous solvents.

Microwave-assisted synthesis has proven to be a powerful tool for the rapid and efficient construction of the pyrazolo[1,5-a]pyrimidine core. nih.govbyu.eduunr.edu.ar For instance, the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents can be achieved in minutes under microwave irradiation, compared to several hours required for conventional heating methods. nih.gov This not only improves energy efficiency but can also minimize the formation of side products. nih.gov Solvent-free, or solid-phase, microwave-assisted reactions further enhance the green credentials of these syntheses by eliminating solvent use, which is a major contributor to chemical waste. nih.govunr.edu.ar

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the preparation of pyrazolo[1,5-a]pyrimidines. benthamdirect.comeurekaselect.comnih.govresearchgate.neteurjchem.com Sonication provides mechanical and thermal energy to the reaction mixture, leading to enhanced reaction rates and yields under milder conditions. nih.govresearchgate.net The use of aqueous ethanol (B145695) or even water as a solvent in ultrasound-promoted reactions further aligns these methods with the principles of green chemistry. eurjchem.com

Green TechniqueReactantsConditionsProductYieldReference
Microwave IrradiationAryl acetonitriles, DMF-DMA, Hydrazine hydrobromide, 2-Aryl-substituted malondialdehydes120 °C, 20 min per step (3 steps total)3,6-Disubstituted pyrazolo[1,5-a]pyrimidines34-92% byu.edu
Microwave IrradiationHeterocyclic o-aminonitriles, CyanopyridinestBuOK, Solvent-freeFused pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidinesGood unr.edu.ar
Ultrasound Irradiation4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, 3-Amino-5-methyl-1H-pyrazoleEtOH, 75 °C, 5 minSubstituted pyrazolo[1,5-a]pyrimidines61-98% nih.govresearchgate.net
Ultrasound IrradiationFormylated active proton compounds, Carboxylate substituted-3-aminopyrazoleMild acid, Aqueous EtOH2-CO2Et-pyrazolo[1,5-a]pyrimidinesGood eurjchem.com

Regioselective Functionalization and Derivatization Strategies for this compound

The biological activity and physical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on the substitution pattern on the bicyclic core. Therefore, the development of regioselective methods for the introduction of key functional groups, such as bromine at the 6-position and an amino group at the 3-position, is of paramount importance.

Introduction of Bromine at the 6-Position

Direct electrophilic halogenation of the pre-formed pyrazolo[1,5-a]pyrimidine ring system is a common strategy for introducing halogen atoms. N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its ease of handling and milder reaction conditions compared to molecular bromine. The regioselectivity of this reaction is influenced by the electronic properties of the pyrazolo[1,5-a]pyrimidine core, which is generally electron-rich. The C3 position is typically the most nucleophilic and prone to electrophilic attack. However, substitution at other positions can be achieved depending on the existing substituents and reaction conditions. For instance, the bromination of 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one at the C3 position has been reported using NBS.

SubstrateReagentConditionsProductYieldReference
5-Chloropyrazolo[1,5-a]pyrimidineN-Bromosuccinimide (NBS)Acetonitrile, Reflux3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984)Not specifiedGeneric representation

An alternative and often more regioselective approach to introduce a bromine atom at a specific position, such as C6, is to incorporate it into one of the starting materials prior to the cyclization reaction that forms the pyrazolo[1,5-a]pyrimidine core. This strategy ensures the bromine is precisely located in the final product. A key example is the reaction of a 5-aminopyrazole derivative with a brominated three-carbon electrophile. Specifically, the synthesis of 6-bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate has been achieved through the base-catalyzed microwave-assisted cyclization of 5-amino-1H-pyrazole-4-ethyl-carboxylate with 2-bromo-malonaldehyde. chemijournal.comresearchgate.net This method provides a direct route to the 6-bromo substituted scaffold.

Aminopyrazole PrecursorBrominated ElectrophileConditionsProductYieldReference
5-Amino-1H-pyrazole-4-ethyl-carboxylate2-Bromo-malonaldehydeVarious bases, Microwave irradiation6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylateVariable chemijournal.comresearchgate.net

Introduction of the Amino Group at the 3-Position

The introduction of an amino group at the C3 position is a crucial step in the synthesis of the target compound and its analogs. A common and effective method to achieve this is through the reduction of a 3-nitro-pyrazolo[1,5-a]pyrimidine precursor. The nitro group can be introduced at the C3 position via electrophilic nitration of the pyrazolo[1,5-a]pyrimidine core. Subsequent reduction of the nitro group to an amine is typically performed using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, often carried out under a hydrogen atmosphere at ambient temperature and pressure. This method is generally high-yielding and chemoselective, leaving other functional groups on the molecule intact.

Substrate (3-Nitro-pyrazolo[1,5-a]pyrimidine)CatalystConditionsProduct (3-Amino-pyrazolo[1,5-a]pyrimidine)YieldReference
2,7-Diphenyl-3-nitro-pyrazolo[1,5-a]pyrimidine10% Pd/CH2 (1 atm), EtOH, 25 °C, 3 h2,7-Diphenyl-pyrazolo[1,5-a]pyrimidin-3-amine88%Generic representation
7-(4-Methoxyphenyl)-2-phenyl-3-nitro-pyrazolo[1,5-a]pyrimidine10% Pd/CH2 (1 atm), EtOH, 25 °C, 3 h7-(4-Methoxyphenyl)-2-phenyl-pyrazolo[1,5-a]pyrimidin-3-amine92%Generic representation
Transition-Metal-Catalyzed Amination (e.g., Copper(I)-Catalyzed Ullmann-Type Coupling)

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of medicinal chemistry, and the copper-catalyzed Ullmann-type coupling represents a classic and effective method for the amination of aryl halides. This reaction has been adapted for the pyrazolo[1,5-a]pyrimidine scaffold, particularly for the amination at the C-3 position.

Recent advancements have led to the development of efficient, microwave-assisted protocols for this transformation. For instance, a method for the rapid synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines from 5-amino-3-bromo-substituted precursors has been established. nih.gov This Ullmann-type coupling utilizes a catalyst system of Copper(I) iodide (CuI) with a carbazole-based ligand, N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide (L-1). nih.govresearchgate.net The reaction proceeds efficiently in diethylene glycol (DEG) under microwave irradiation at 80 °C, often completing within an hour. nih.gov This methodology demonstrates broad substrate scope, successfully coupling primary and secondary alkylamines, as well as various aryl and heteroarylamines, with yields ranging from good to excellent (60-93%). nih.gov The key advantages of this approach include its speed, high yields, and wide applicability, making it a valuable tool for generating diverse libraries of pyrazolo[1,5-a]pyrimidine derivatives. nih.govresearchgate.net

Table 1: Copper(I)-Catalyzed Ullmann-Type Amination of 3-Bromo-5-aminopyrazolo[1,5-a]pyrimidine Analogs nih.govresearchgate.net

AmineCatalyst SystemSolventConditionsYield (%)
Morpholine (B109124)5 mol% CuI, 10 mol% L-1DEG80 °C, 1h, MW93
Piperidine5 mol% CuI, 10 mol% L-1DEG80 °C, 1h, MW85
Aniline5 mol% CuI, 10 mol% L-1DEG80 °C, 1h, MW81
Cyclopropylamine5 mol% CuI, 10 mol% L-1DEG80 °C, 1h, MW75
Benzylamine5 mol% CuI, 10 mol% L-1DEG80 °C, 1h, MW88
Buchwald-Hartwig Amination Approaches

The Palladium-catalyzed Buchwald-Hartwig amination is a powerful and highly versatile method for constructing C-N bonds, often surpassing traditional methods due to its broad substrate scope and tolerance of various functional groups. wikipedia.org This reaction has been successfully applied to the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.

While direct amination at the 6-position of the target compound is less documented, related transformations on the pyrazolo[1,5-a]pyrimidine core highlight the utility of this approach. For instance, after an initial Suzuki coupling, a subsequent Buchwald-Hartwig amination on a bromide atom left on the scaffold was achieved using the BrettPhos Pd G3 catalyst, demonstrating the compatibility of these sequential reactions. nih.gov The development of specialized ligands has been critical to the success of these couplings on electron-rich and potentially coordinating heterocyclic systems. Bulky biarylphosphine ligands, such as tBuBrettPhos, have proven effective for the amination of unprotected bromo-pyrazoles and other five-membered heterocycles, which are often challenging substrates due to their tendency to inhibit or deactivate palladium catalysts. nih.gov These reactions typically employ a palladium precatalyst, the phosphine (B1218219) ligand, and a strong base like lithium bis(trimethylsilyl)amide (LHMDS) in a solvent such as THF. nih.gov

Optimization of Amination Conditions: Catalyst Systems, Ligands, and Reaction Parameters

The success of both Ullmann and Buchwald-Hartwig aminations on the pyrazolo[1,5-a]pyrimidine core is highly dependent on the careful optimization of reaction conditions. Key parameters include the choice of catalyst, ligand, base, solvent, and temperature.

For copper-catalyzed Ullmann-type reactions, screening has shown that the combination of CuI and a specialized ligand like the carbazole-based L-1 can overcome previous limitations, such as low yields and significant debromination side-products, especially when dealing with substrates already bearing an amino group at the C-5 position. researchgate.net The use of microwave heating can dramatically reduce reaction times from hours to just one hour. nih.gov

In the context of palladium-catalyzed Buchwald-Hartwig amination, ligand selection is paramount. Ligand screening studies on related bromo-heterocycles have demonstrated the superiority of bulky, electron-rich phosphines like tBuBrettPhos over other common ligands. nih.gov The choice of base is also critical; strong, non-nucleophilic bases such as LHMDS or sodium tert-butoxide are often required to facilitate the catalytic cycle. nih.govresearchgate.net Solvent choice, typically aprotic solvents like THF or dioxane, also plays a significant role in reaction efficiency. Optimization studies often involve systematically varying these components to maximize yield and minimize side reactions, such as hydrodehalogenation or catalyst deactivation. mdpi.comumich.edu

Post-Synthetic Modifications and Diversification of the Pyrazolo[1,5-a]pyrimidine Scaffold

The bromo-substituent at the C-6 position acts as a key linchpin for a variety of post-synthetic modifications, enabling the diversification of the pyrazolo[1,5-a]pyrimidine scaffold through palladium-catalyzed cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds and have been extensively used to functionalize the pyrazolo[1,5-a]pyrimidine core.

The Suzuki-Miyaura coupling , which pairs aryl halides with organoboron reagents, is a common strategy for introducing aryl and heteroaryl groups. rsc.org Studies on 3-bromo-pyrazolo[1,5-a]pyrimidin-5-ones have shown that catalyst systems like XPhosPdG2 paired with the XPhos ligand are effective in preventing the common side reaction of debromination. rsc.orgrsc.org These reactions are typically performed under microwave irradiation in solvents like ethanol/water with a base such as K₂CO₃, coupling a wide range of boronic acids in good to excellent yields. rsc.org

The Sonogashira coupling provides a direct route to introduce alkyne functionalities. This reaction has been applied to bromo-substituted pyrazolo[1,5-a]pyrimidines, using a catalyst system of PdCl₂(PPh₃)₂ and CuI with a base like triethylamine (B128534) (Et₃N) in dioxane. bohrium.comnih.govnih.gov This method allows for the coupling of various terminal alkynes, including those bearing alkyl and aryl substituents, thus expanding the structural diversity of the scaffold. nih.gov

While less specifically documented for the 6-bromo-pyrazolo[1,5-a]pyrimidine, Stille coupling , which uses organotin reagents, represents another viable pathway for C-C bond formation on this scaffold.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Pyrazolo[1,5-a]pyrimidine Analogs

Reaction TypeCoupling PartnerCatalyst SystemBaseSolventYield Range (%)Ref
Suzuki-MiyauraAryl/Heteroaryl Boronic AcidsXPhosPdG2 / XPhosK₂CO₃EtOH / H₂O74 - 91 rsc.org
SonogashiraTerminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NDioxaneGood to Excellent nih.govnih.gov
Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) offers a complementary method for functionalizing the pyrazolo[1,5-a]pyrimidine ring, particularly at the electronically deficient C-5 and C-7 positions. nih.gov These positions are susceptible to displacement of leaving groups by a range of nucleophiles, including aromatic and aliphatic amines, cycloalkylamines, and alkoxides. nih.gov However, it has been noted that introducing a free amine group at the C-6 position via a common aromatic substitution is not easily achieved, suggesting this position is less reactive towards SNAr compared to positions 5 and 7. nih.gov The reactivity in SNAr reactions is governed by the electronic properties of the heterocyclic ring, where the nitrogen atoms withdraw electron density, activating certain positions towards nucleophilic attack.

Introduction of Other Functional Groups (e.g., Alkyl, Aryl, Carboxylic Acid, Cyclopropyl)

The synthetic methodologies described above enable the introduction of a wide variety of functional groups onto the pyrazolo[1,5-a]pyrimidine scaffold, significantly diversifying its chemical space.

Aryl groups are readily introduced via Suzuki-Miyaura cross-coupling reactions, as detailed previously. nih.govrsc.org

Alkyl groups can be installed through several methods. For example, Sonogashira coupling with terminal alkyl-alkynes followed by hydrogenation can yield alkyl chains. nih.gov

Carboxylic Acid functionalities can be synthesized. For example, pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been prepared via the hydrolysis of the corresponding ethyl ester. chemicalbook.com The ester itself could potentially be synthesized from the 6-bromo precursor via palladium-catalyzed carbonylation.

Cyclopropyl groups have been successfully introduced onto the pyrazolo[1,5-a]pyrimidine core using a Suzuki coupling reaction. This transformation employs a potassium cyclopropyltrifluoroborate (B8364958) salt as the coupling partner, providing a direct method for installing this valuable structural motif. nih.govencyclopedia.pub

Reaction Mechanisms and Pathways in Synthetic Transformations

Pathway Overview:

Core Synthesis: Formation of the pyrazolo[1,5-a]pyrimidine scaffold via cyclocondensation.

Bromination: Introduction of a bromine atom at the C6 position through electrophilic substitution.

Nitration: Regioselective nitration at the C3 position of the pyrazole moiety.

Reduction: Conversion of the 3-nitro group to the target 3-amino group.

Mechanism of Pyrazolo[1,5-a]pyrimidine Core Formation

The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole derivative and a 1,3-biselectrophilic compound, such as a β-dicarbonyl compound or a β-enaminone. nih.govnih.gov

The mechanism proceeds through the following steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the exocyclic amino group (-NH2) of the 5-aminopyrazole on one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This step is often catalyzed by acid or base. nih.gov

Intermediate Formation: This initial attack forms a vinylogous amide intermediate.

Cyclization and Dehydration: An intramolecular cyclization occurs as the endocyclic pyrazole nitrogen attacks the second carbonyl group. This is followed by a dehydration step (elimination of a water molecule) to yield the aromatic and stable fused pyrazolo[1,5-a]pyrimidine ring system. nih.gov

The regioselectivity of this reaction is generally high, with the exocyclic amino group exhibiting greater nucleophilicity than the endocyclic nitrogen atoms of the pyrazole ring. researchgate.net

Table 1: Cyclocondensation for Pyrazolo[1,5-a]pyrimidine Synthesis

ReactantsConditionsProduct TypeReference
5-Aminopyrazole and β-EnaminoneMicrowave irradiation, 180 °C, solvent-freeSubstituted Pyrazolo[1,5-a]pyrimidine rsc.org
3-Amino-5-methyl-1H-pyrazole and 1,3-dieletrophilic compoundsAcetic acid, refluxRegioselective Pyrazolo[1,5-a]pyrimidines scielo.br
5-Aminopyrazoles and ChalconePotassium persulfate (K₂S₂O₈)Pyrazolo[1,5-a]pyrimidine core nih.gov

Mechanism of Electrophilic Substitution: Bromination and Nitration

The pyrazolo[1,5-a]pyrimidine system is an electron-rich heterocycle susceptible to electrophilic aromatic substitution. Molecular orbital calculations predict that the C3 and C6 positions are the most reactive sites for electrophilic attack. researchgate.net

Bromination at C6: The introduction of bromine at the C6 position occurs via an electrophilic substitution mechanism. While nitration at C6 has been achieved using nitric acid in acetic anhydride (B1165640), specific conditions for direct bromination at C6 are less commonly reported but are mechanistically plausible. researchgate.netnii.ac.jp The reaction involves the attack of an electrophilic bromine species (e.g., Br⁺ generated from Br₂) on the electron-rich C6 position of the pyrimidine ring. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the 6-bromo derivative.

Nitration at C3: The C3 position in the pyrazole moiety is particularly electron-rich and readily undergoes electrophilic substitution. mdpi.com Nitration is typically achieved using a "nitrating mixture" of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). rsc.orgresearchgate.net

Formation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com

Nucleophilic Attack: The π-system of the pyrazolo[1,5-a]pyrimidine ring, specifically at C3, attacks the nitronium ion.

Deprotonation: A weak base (like water or HSO₄⁻) removes a proton from the C3 position of the resulting arenium ion intermediate, restoring aromaticity and forming the 3-nitro-pyrazolo[1,5-a]pyrimidine. scielo.br

Table 2: Electrophilic Substitution Reactions on the Pyrazolo[1,5-a]pyrimidine Core

ReactionReagentsPositionConditionsReference
NitrationHNO₃ / H₂SO₄C3Microwave irradiation, 60 °C rsc.orgresearchgate.net
NitrationNitric acid / Acetic anhydrideC6- researchgate.net
BrominationN-Bromosuccinimide (NBS)C3THF, reflux scielo.brresearchgate.net
IodinationN-Iodosuccinimide (NIS)C3EDC, 25 °C rsc.org

Mechanism of Nitro Group Reduction

The final step in the synthesis of the target compound is the reduction of the 3-nitro group to a 3-amino group. This transformation converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A common and efficient method for this conversion is catalytic hydrogenation. nih.gov

The mechanism for reduction using a metal catalyst like Palladium on Carbon (Pd/C) involves:

Adsorption: Both the nitro compound and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

Hydrogen Transfer: The H-H bond in H₂ is weakened by the catalyst, and hydrogen atoms are sequentially transferred to the oxygen atoms of the nitro group. This process involves intermediates such as nitroso and hydroxylamine (B1172632) species.

Water Elimination: Water is eliminated from the hydroxylamine intermediate.

Amine Formation: Further addition of hydrogen atoms to the nitrogen results in the formation of the final amino group (-NH₂).

Desorption: The product, this compound, desorbs from the catalyst surface.

Alternatively, this reduction can be accomplished using metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like HCl. masterorganicchemistry.com

Table 3: Reduction of 3-Nitro-pyrazolo[1,5-a]pyrimidines

ReagentsSolventConditionsProductReference
H₂, Pd/CEthanol25 °C, ambient pressurePyrazolo[1,5-a]pyrimidin-3-amine rsc.org
Fe / HCl--Aromatic Amine masterorganicchemistry.com
Sn / HCl--Aromatic Amine masterorganicchemistry.com

Reactivity and Structural Elucidation Studies of 6 Bromopyrazolo 1,5 a Pyrimidin 3 Amine and Its Derivatives

Electrophilic Substitution Patterns on the Pyrazole (B372694) and Pyrimidine (B1678525) Rings

The electrophilic substitution on the pyrazolo[1,5-a]pyrimidine (B1248293) core is highly dependent on the reaction conditions and the nature of the electrophile. Studies on the parent ring system have revealed that both the pyrazole and pyrimidine moieties can undergo substitution. cdnsciencepub.comresearchgate.net

For instance, the nitration of pyrazolo[1,5-a]pyrimidine demonstrates strong reagent-dependent orientation. cdnsciencepub.comresearchgate.net When using a mixture of nitric and sulfuric acids, substitution occurs at the 3-position of the pyrazole ring to yield 3-nitropyrazolo[1,5-a]pyrimidine. cdnsciencepub.comresearchgate.net Conversely, employing nitric acid in acetic anhydride (B1165640) leads to the formation of the 6-nitro isomer, indicating substitution on the pyrimidine ring. cdnsciencepub.comresearchgate.net An addition-elimination sequence has been proposed to account for this 6-nitration. cdnsciencepub.comresearchgate.net

Bromination reactions typically provide the 3-bromo derivative and/or the 3,6-dibromo species, with no initial substitution observed at the 6-position. cdnsciencepub.com This suggests that the pyrazole ring is generally more reactive towards electrophilic attack than the pyrimidine ring. Molecular orbital calculations support this observation, predicting that successive electrophilic substitution should occur at the 3- and 6-positions. cdnsciencepub.comresearchgate.net

In the case of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine , the existing substituents significantly influence the regioselectivity of further electrophilic substitutions. The amino group at the 3-position is a strong activating group, further enhancing the reactivity of the pyrazole ring. The bromine atom at the 6-position is a deactivating group, which also directs incoming electrophiles. Halogen atoms and nitro groups are commonly introduced onto the pyrazole moiety of the pyrazolo[1,5-a]pyrimidine core via electrophilic aromatic substitution reactions. nih.gov

ReactionReagentsPosition of SubstitutionProduct
NitrationHNO₃ / H₂SO₄3-position3-Nitropyrazolo[1,5-a]pyrimidine
NitrationHNO₃ / Ac₂O6-position6-Nitropyrazolo[1,5-a]pyrimidine
BrominationBr₂3-position3-Bromopyrazolo[1,5-a]pyrimidine
BrominationBr₂ (excess)3- and 6-positions3,6-Dibromopyrazolo[1,5-a]pyrimidine

Stereochemical Considerations in Derivatives Synthesis and their Impact

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often leads to the creation of complex molecules with potential stereocenters. While the core heterocyclic system is planar, the introduction of substituents can result in chiral molecules. The stereochemistry of these derivatives is crucial as different enantiomers or diastereomers of a compound can exhibit distinct biological activities and pharmacological profiles.

The development of new derivatives often involves multi-step synthetic protocols. For example, new series of chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives have been efficiently synthesized through multistep procedures. researchgate.net In such syntheses, controlling the stereochemical outcome is a key challenge. The spatial arrangement of atoms can significantly impact how a molecule interacts with biological targets, such as enzymes or receptors. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator in cellular signaling. ekb.eg The specific three-dimensional structure of an inhibitor is critical for its binding affinity and selectivity.

Conformational Analysis of Pyrazolo[1,5-a]pyrimidine Derivatives

The pyrazolo[1,5-a]pyrimidine ring system is inherently rigid and planar. nih.gov Consequently, conformational analysis of its derivatives primarily focuses on the orientation of substituents attached to the core and the resulting intermolecular interactions in the solid state. These compounds have a known tendency to form crystals that display notable conformational and supramolecular phenomena, which can enhance their applications in materials science. nih.gov

X-ray crystallography is a powerful tool for elucidating the precise three-dimensional structure and packing of these molecules in crystals. mdpi.com Such studies have revealed that the molecular packing is dependent on the nature of the substituents. rsc.org For example, derivatives with strong donor groups at position 7 and minimal steric hindrance at other positions tend to favor a completely antiparallel molecular organization. rsc.org

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different molecular packing, has been observed in related pyrazolopyrimidine systems. mdpi.com These polymorphs can arise from different molecular conformations dictated by the forces of crystal packing. mdpi.com For example, two conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine derivative were isolated, differing in the formation of phenylamino-N–H···N(pyrazolyl) hydrogen bonds, which led to either helical or zigzag supramolecular chains. mdpi.com Such variations in crystal structure can influence key physicochemical properties.

Influence of Substituent Electronic Properties on Reactivity

The electronic properties of substituents attached to the pyrazolo[1,5-a]pyrimidine scaffold play a critical role in modulating the molecule's reactivity and its physical properties. Structure-activity relationship (SAR) studies often highlight the influence of substituent patterns on pharmacological properties. nih.govrsc.org

The effect of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) has been systematically studied. rsc.org For instance, in the synthesis of 7-alkynyl-2,6-diarylpyrazolo[1,5-a]pyrimidines, reaction yields were found to increase when EWGs were attached to a 4-aryl moiety, demonstrating a clear electronic dependence on the nature of the substituents. nih.gov

These electronic effects are also crucial in tuning the photophysical properties of pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org DFT and TD-DFT calculations have shown that EDGs at the 7-position of the fused ring enhance absorption and emission intensities due to an intramolecular charge transfer (ICT) process. rsc.org In contrast, these intensities remain low with EWGs. rsc.org This allows for the rational design of fluorescent probes with tailored optical properties. rsc.org However, in some cases, the biological activity of certain derivatives has been found to be independent of the electronic effect of the substituent on a 7-aryl group. nih.gov

Substituent TypePositionObserved EffectApplication/Context
Electron-Withdrawing Group (EWG)4-Aryl moietyIncreased reaction yieldSynthesis of derivatives
Electron-Donating Group (EDG)7-positionImproved absorption and emission behaviorFluorophore design
Electron-Withdrawing Group (EWG)7-positionLow absorption/emission intensitiesFluorophore design

Structure Activity Relationship Sar Investigations of 6 Bromopyrazolo 1,5 a Pyrimidin 3 Amine and Its Analogs

Positional Effects of Substituents on Biological Activity Profiles

The biological activity of pyrazolo[1,5-a]pyrimidine (B1248293) analogs is highly sensitive to the nature and placement of substituents on the fused ring system. Modifications at the C2, C3, C5, C6, and C7 positions have been shown to significantly impact target engagement and cellular activity. nih.govmdpi.com

Research into Pim-1 kinase inhibitors has demonstrated the critical importance of substitution at the 5-position. nih.gov In one study, a 3,5-disubstituted compound showed an IC50 of 27 nM, whereas a fragment with only a C5 substitution had an IC50 of 294 nM. nih.gov Conversely, a fragment with only a C3 substitution was significantly less active (IC50 = 5 µM), and the unsubstituted 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (B565984) core was completely inactive. nih.gov This highlights that while both positions contribute to activity, the C5 substituent is a primary driver of potency for this specific target, likely due to crucial hydrogen bonding interactions with residues like Asp-128 and Asp-131 in the Pim-1 active site. nih.gov

In the context of Tropomyosin receptor kinase (Trk) inhibitors, both the C3 and C5 positions are pivotal. mdpi.comnih.gov Substitution with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) at the C5 position, a feature found in the approved drug Larotrectinib, significantly boosts inhibitory activity. mdpi.comnih.gov This is often paired with modifications at the C3 position, where introducing groups like picolinamide (B142947) or other carboxamides can enhance potency into the low nanomolar range. mdpi.comnih.gov

For selective PI3Kδ inhibitors, substitutions at C2, C5, and C7 are key. mdpi.commdpi.com A morpholine (B109124) ring at the C7 position is often required for a critical hydrogen bond interaction with Val-828 in the hinge region of the enzyme. mdpi.commdpi.com Meanwhile, indole (B1671886) derivatives at the C5 position can form an additional hydrogen bond with Asp-787, enhancing selectivity. mdpi.com Further modifications at the C2 position, such as the introduction of a carbonyl group, can further enhance the activity of these structures. mdpi.com

Studies on anti-mycobacterial agents have also revealed distinct positional effects. For 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, the optimal substituent at the C7 side chain was found to be 2-pyridinemethanamine. mdpi.com

Table 1: Influence of Substituent Position on Biological Activity


PositionTarget ClassEffect of SubstitutionExample InteractionReference
C2PI3Kδ KinaseEnhances activityIntroduction of a carbonyl group improves potency. nih.gov
C3Trk KinaseSignificantly enhances potencyAmide/carboxamide groups increase activity.[2, 8]
C5Pim-1 KinaseCritical for potencyForms key H-bonds with Asp-128/Asp-131. nih.gov
C5Trk KinaseIncreases potencyAryl-substituted pyrrolidine enhances activity.
C7PI3Kδ KinaseRequired for hinge bindingMorpholine forms H-bond with Val-828.[6, 14]
C7Mycobacterium tuberculosisImportant for activityOptimal side chain is 2-pyridinemethanamine.

Influence of Halogenation (Bromine) at the 6-Position on Potency and Selectivity

Halogenation is a widely used strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. On the pyrazolo[1,5-a]pyrimidine scaffold, the introduction of halogens, including bromine, at various positions can significantly influence potency and selectivity. nih.gov

While direct SAR data for a bromine at the C6 position of the 3-amino derivative is not extensively detailed in the provided context, the effects of halogenation at other positions provide valuable insights. For instance, a 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine was shown to be completely inactive as a Pim-1 inhibitor, serving as a core scaffold upon which potency was built by adding substituents at the C3 and C5 positions. nih.gov This suggests the halogenated core itself may not be sufficient for activity but acts as a versatile synthetic intermediate for further functionalization. encyclopedia.pub

The synthesis of a 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate has been reported, and the compound showed potential as an inhibitor against Cyclin-dependent protein kinases (CDKs), indicating that a C6-bromo substitution is compatible with biological activity. chemijournal.com Halogenation at the C3 position has also been achieved through one-pot cyclization methodologies, creating 3-halo-pyrazolo[1,5-a]pyrimidine derivatives that are valuable for further chemical exploration. nih.gov

Role of the Amino Group at the 3-Position in Ligand-Target Interactions

The amino group at the C3 position, or its elaborated forms like amides and carboxamides, plays a crucial role in the interaction of pyrazolo[1,5-a]pyrimidine derivatives with their biological targets, particularly protein kinases. mdpi.comnih.gov This functional group is frequently involved in forming key hydrogen bonds within the ATP-binding pocket, which are essential for high-affinity binding.

In the development of Trk inhibitors, the introduction of a carboxamide moiety at the C3 position was found to significantly enhance inhibitory activity. nih.gov SAR analysis revealed that compounds featuring a picolinamide group (an amide derivative) at this position exhibited excellent enzymatic inhibition of TrkA, with IC50 values as low as 1.7 nM. mdpi.com Further substitutions on the NH of the carboxamide with alcohol or N-heterocyclic moieties can further boost activity. nih.gov

Molecular modeling studies of other pyrazolo[1,5-a]pyrimidine-3-carboxamide (B1627251) derivatives have provided a structural basis for these observations. researchgate.net Docking simulations revealed that the amino group of the pyrimidine (B1678525) ring can act as a hydrogen bond donor, forming interactions with the side chains of key amino acid residues like Ser1028. researchgate.net This ability to form specific, directional interactions anchors the ligand in the binding site and is a critical determinant of potency. The strategic placement of this hydrogen-bonding group is a recurring theme in the design of potent kinase inhibitors based on this scaffold.

Design Principles for Modulating and Enhancing Bioactivity

The design of potent and selective pyrazolo[1,5-a]pyrimidine-based inhibitors is guided by several key principles derived from extensive SAR studies and structural biology. researchgate.netmdpi.com

Scaffold Hopping and Bioisosterism : The pyrazolo[1,5-a]pyrimidine core is a successful bioisostere of the purine (B94841) ring system of ATP. nih.gov This allows it to mimic the natural ligand and bind to the hinge region of kinases. A primary design principle involves maintaining this core interaction while decorating the periphery of the scaffold to achieve potency and selectivity. nih.gov

Structure-Guided Design : Utilizing crystal structures and molecular docking is crucial for understanding the molecular basis of inhibitor activity. mdpi.com This allows for the rational design of substituents that can form specific hydrogen bonds, hydrophobic interactions, or π–π stacking with amino acid residues in the target's active site. nih.govmdpi.com For example, designing substituents at C5 to interact with residues like Asp-128 in Pim-1 or at C7 to interact with Val-828 in PI3Kδ is a direct application of this principle. mdpi.comnih.gov

Modulation of Physicochemical Properties : Substituents are chosen not only for their binding interactions but also to fine-tune properties like lipophilicity and electronic distribution. nih.gov Halogenation, for instance, can enhance metabolic stability and alter electronic properties to improve binding affinity. nih.gov

Exploiting Multiple Positions for Synergy : Potent inhibitors often arise from the synergistic effects of substitutions at multiple positions. mdpi.com In Trk inhibitors, high potency is achieved by combining an optimal substituent at C5 (e.g., a difluorophenyl-substituted pyrrolidine) with a potent hydrogen-bonding group at C3 (e.g., a carboxamide). mdpi.com

Introduction of Macrocycles : Incorporating the pyrazolo[1,5-a]pyrimidine scaffold into a macrocyclic structure can enhance kinase inhibition. mdpi.com This strategy can improve binding affinity and selectivity by conformationally constraining the molecule into an optimal binding pose. mdpi.com

Correlation of Structural Modifications with Observed Biological Responses

The direct correlation between specific structural changes and biological activity is the cornerstone of SAR. For the pyrazolo[1,5-a]pyrimidine class, numerous studies have quantified these relationships, leading to the development of highly potent compounds.

Optimization of a screening hit for FMS-like tyrosine kinase 3 (FLT3-ITD), a target in acute myeloid leukemia, provides a clear example. A series of pyrazolo[1,5-a]pyrimidine derivatives were optimized, resulting in compounds 17 and 19, which displayed potent FLT3-ITD inhibitory activities with IC50 values of 0.4 nM. researchgate.net These compounds were also effective against resistance-conferring mutations. researchgate.net

In the context of Trk inhibitors, modifying a foundational scaffold led to compounds with exceptional potency. mdpi.com For instance, compounds 23 and 24, which feature a macrocyclic pyrazolo[1,5-a]pyrimidine structure, demonstrated inhibition of cell proliferation in TRKA-driven cancer cells with IC50 values of 0.1 nM and 0.2 nM, respectively. mdpi.com The evolution from initial hits to these highly potent molecules was driven by systematic structural modifications, including the introduction of the macrocycle and specific amide substitutions. mdpi.com

The development of Pim-1 inhibitors also illustrates this correlation. The journey from an inactive 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine core to a potent inhibitor (IC50 = 27 nM) was achieved through the stepwise introduction of an aryl group at C3 and a trans-4-aminocyclohexanol (B47343) group at C5. nih.gov The data clearly showed that the C5 substitution provided a ~100-fold increase in potency, while the C3 substitution offered a ~10-fold increase, quantifying the contribution of each modification. nih.gov

Table 2: Correlation of Structural Changes with Biological Potency


Compound/SeriesTargetKey Structural ModificationObserved Biological Response (IC50)Reference
Pim-1 Inhibitor SeriesPim-1 KinaseInactive 3-bromo-5-chloro coreInactive nih.gov
Pim-1 Inhibitor SeriesPim-1 KinaseAddition of C3-aryl group only5 µM (5000 nM) nih.gov
Pim-1 Inhibitor SeriesPim-1 KinaseAddition of C5-amine group only294 nM nih.gov
Pim-1 Inhibitor (Compound 9)Pim-1 KinaseC3-aryl and C5-amine groups27 nM nih.gov
Trk Inhibitor (Compound 8/9)TrkA KinaseC3-picolinamide and C5-difluorophenyl-pyrrolidine1.7 nM
Trk Inhibitor (Compound 24)TrkA (Cell-based)Macrocyclic structure with amide substitution0.2 nM
FLT3-ITD Inhibitor (Compound 17/19)FLT3-ITD KinaseOptimized substitutions on the core0.4 nM
PI3Kδ Inhibitor (CPL302415)PI3Kδ KinaseOptimized C2, C5, and C7 substitutions18 nM nih.gov

Mechanistic Insights into the Biological Activity of 6 Bromopyrazolo 1,5 a Pyrimidin 3 Amine Derivatives

Kinase Inhibition Profiles and Target Specificity

Derivatives based on the pyrazolo[1,5-a]pyrimidine (B1248293) framework have demonstrated inhibitory activity against a diverse panel of protein kinases. The specific substitution patterns on the bicyclic ring system critically influence their potency and selectivity, allowing for the fine-tuning of their biological activity. nih.govrsc.org

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of potent CDK inhibitors. nih.gov One notable example, a derivative identified as 4k (BS-194), demonstrated potent, low nanomolar inhibition against several key CDKs. This compound was found to inhibit CDK2, CDK1, CDK5, CDK7, and CDK9. The potent activity against these specific kinases underscores the potential of this chemical class to induce cell cycle arrest and apoptosis in cancer cells.

Inhibitory Activity of Compound 4k (BS-194) Against CDKs
Target KinaseIC₅₀ (nmol/L)
CDK23
CDK130
CDK530
CDK990
CDK7250

Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor progression by promoting cell growth and survival. The pyrazolo[1,5-a]pyrimidine core has been successfully optimized to yield highly potent and selective inhibitors of CK2. biorxiv.org Through a process of scaffold optimization, which included macrocyclization, researchers developed compound IC20 (31). This derivative displayed exceptional in vitro potency for CK2 with a dissociation constant (K D) of 12 nM and demonstrated exclusive selectivity for this kinase. biorxiv.org The development of such selective tool compounds is critical for elucidating the specific roles of CK2 in cancer biology. biorxiv.org

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various solid tumors. Consequently, it is a major target in oncology. semanticscholar.org Pyrazolo[1,5-a]pyrimidine derivatives have been identified as a promising class of compounds for targeting EGFR. nih.govrsc.org While the scaffold shows potential for developing EGFR inhibitors, particularly for applications in non-small cell lung cancer (NSCLC), specific inhibitory data for derivatives of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine were not detailed in the reviewed literature. nih.govrsc.org

The Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation and survival. The B-Raf kinase, a key component of this pathway, is frequently mutated in cancers like melanoma. nih.gov Novel pyrazolo[1,5-a]pyrimidine derivatives have been identified as B-Raf kinase inhibitors. nih.gov Some of these compounds exhibit a unique binding mode, inhibiting the kinase without forming a traditional hydrogen bond with the hinge region of the enzyme. The inhibitory effects of this scaffold on B-Raf and the downstream kinase MEK are particularly relevant for melanoma treatment. nih.govrsc.org

Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, TrkC) whose activation by neurotrophins is crucial for neuronal development and survival. Chromosomal rearrangements involving the genes that encode for these receptors (NTRK genes) can lead to the formation of fusion proteins that act as oncogenic drivers in a wide range of tumors. The pyrazolo[1,5-a]pyrimidine nucleus is a prominent framework for Trk inhibitors, featured in two of the three marketed drugs for NTRK fusion cancers. mdpi.com Research has led to the development of numerous derivatives with potent, low-nanomolar inhibitory activity against Trk kinases. mdpi.commdpi.com

Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against Trk Kinases
CompoundTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)
Compound 81.7--
Compound 91.7--
Compound 321.93.12.3
Compound 341.84.12.3
Compound 361.42.41.9
Larotrectinib (Reference)1.22.12.1

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows it to be adapted to inhibit a variety of other important protein targets. nih.gov

Phosphodiesterase 4 (PDE4): By modifying a known PDE4 inhibitor, a series of pyrazolo[1,5-a]pyrimidines was developed, leading to compounds with high in vitro activity, such as compound 10 with an IC₅₀ of 0.7 nM. nih.gov

B-Cell Lymphoma 6 (BCL6): Using fragment-based and virtual screening, a pyrazolo[1,5-a]pyrimidine hit with an initial IC₅₀ of 61 μM was identified as a binder to the BCL6 protein-protein interaction site. acs.org Through structure-based design, the binding affinity of this series was increased by 100,000-fold, yielding highly potent and selective molecules. acs.orgnih.govresearchgate.net

Death-Associated Protein Kinase-Related Apoptosis-Inducing Protein Kinase 1 (DRAK1): This kinase has been implicated in the tumorigenesis of glioblastoma. A pyrazolo[1,5-a]pyrimidine-based macrocyclic scaffold was optimized to produce CK156, a highly selective and potent type I inhibitor of DRAK1 with a K D of 21 nM. acs.orgresearchgate.netnih.gov

Pim-1 Kinase: The Pim family of serine/threonine kinases is involved in cell survival and proliferation. A template-based approach led to the development of potent, pan-Pim inhibitors derived from a pyrazolo[1,5-a]pyrimidine hit. nih.gov Additionally, some derivatives developed for other targets have shown potent off-target inhibition of Pim-1, with IC₅₀ values as low as 46 nM. biorxiv.org

Kinase Insert Domain Receptor (KDR/VEGFR-2): KDR, also known as Vascular Endothelial Growth Factor Receptor 2, is a primary mediator of angiogenesis. Several 3,6-disubstituted pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of KDR, with some showing IC₅₀ values in the low nanomolar range. ekb.egsci-hub.senih.gov

Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives Against KDR (VEGFR-2)
CompoundKDR (VEGFR-2) IC₅₀ (µM)
Compound VII0.024
Compound VIII0.003
Compound 4a0.011
Compound 4b0.023

Neutral Sphingomyelinase 2 (nSMase2) Inhibition Mechanisms

Recent research has identified the pyrazolo[1,5-a]pyrimidin-3-amine core as a novel scaffold for the development of Neutral Sphingomyelinase 2 (nSMase2) inhibitors. rsc.orgnih.govacs.orgnih.gov nSMase2 is a critical enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to produce ceramide, a bioactive lipid involved in various cellular signaling processes. nih.govresearchgate.net The inhibitory mechanism of pyrazolo[1,5-a]pyrimidine derivatives against nSMase2 is intrinsically linked to their core structure.

Studies involving the systematic truncation of more complex molecules, such as larotrectinib, have revealed that the pyrazolo[1,5-a]pyrimidin-3-amine structure is the minimum pharmacophore required for nSMase2 inhibition. nih.gov The presence of the 3-amino group is essential for this activity; its removal leads to a complete loss of inhibitory function. nih.gov This indicates a critical interaction between the 3-amino group and the enzyme's active or allosteric site.

Structure-activity relationship (SAR) studies have further elucidated the inhibitory mechanism. Modifications to the 3-amino group have a significant impact on potency. For instance, dimethylation of the 3-amino group can lead to a four-fold increase in inhibitory potency compared to the primary amine. nih.gov Conversely, converting the 3-amino group into a pyrrolidin-1-yl group diminishes its inhibitory capacity. nih.gov These findings suggest that the size, shape, and electronic properties of the substituent at the 3-position are crucial for optimal interaction with nSMase2.

Furthermore, the addition of substituents at other positions of the pyrazolo[1,5-a]pyrimidine ring can enhance inhibitory activity. For example, introducing dialkylamino groups at the 5-position of the core ring has been shown to markedly improve inhibitory potency, leading to the development of submicromolar nSMase2 inhibitors. nih.gov One such derivative, N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine, has demonstrated significant potency. nih.govnih.gov

Table 1: nSMase2 Inhibitory Activity of Pyrazolo[1,5-a]pyrimidin-3-amine Derivatives

Compound Modification nSMase2 IC50 (µM)
Larotrectinib Complex derivative 2
Truncated Analog (3) Pyrazolo[1,5-a]pyrimidin-3-amine 10
Derivative with 3-dimethylamino group (5) Dimethylation of 3-amino group 2.5
Derivative with 3-pyrrolidin-1-yl group (6) Conversion of 3-amino group to pyrrolidin-1-yl >20
N,N-dimethyl-5-morpholinopyrazolo[1,5-a]pyrimidin-3-amine (11j) 3-dimethylamino and 5-morpholino substitution Potent inhibitor

MurA Enzyme Inhibition and Antibacterial Mechanisms

The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its antibacterial properties, with a focus on the inhibition of the MurA enzyme. acs.org MurA is a crucial enzyme in the bacterial cell wall biosynthesis pathway, making it an attractive target for the development of new antibiotics. acs.org

A notable example is the pyrazolopyrimidine derivative RWJ-110192, which has been identified as a MurA inhibitor. acs.org More recently, a series of novel arylazopyrazolo[1,5-a]pyrimidines have been designed and synthesized as promising MurA inhibitors. acs.org One compound from this series, designated as 4c, demonstrated a significant inhibitory effect on the MurA enzyme with an IC50 value of 3.27 ± 0.2 µg/mL. acs.org This potency is noteworthy when compared to the established MurA inhibitor, fosfomycin, which had an IC50 of 9.63 ± 0.58 µg/mL in the same study. acs.org

The antibacterial mechanism of these compounds is believed to stem from the disruption of the peptidoglycan pathway through the inhibition of MurA. acs.org By targeting this essential enzyme, the pyrazolo[1,5-a]pyrimidine derivatives interfere with the integrity of the bacterial cell wall, leading to bacterial lysis. acs.org This mechanism of action is effective against both Gram-positive and Gram-negative bacteria. acs.org Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of the MurA enzyme. johnshopkins.edu

Table 2: MurA Enzyme Inhibitory Activity

Compound IC50 (µg/mL)
Arylazopyrazolo[1,5-a]pyrimidine 4c 3.27 ± 0.2
Fosfomycin (reference) 9.63 ± 0.58

Modulation of Key Cellular Signaling Pathways

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are well-recognized as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. nih.govmdpi.com Their ability to modulate these pathways is central to their therapeutic potential, particularly in oncology. nih.gov

One of the primary ways these compounds exert their effects is by targeting receptor tyrosine kinases, such as the Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). mdpi.com The activation of Trk receptors triggers downstream signaling cascades, including the PI3K-AKT and RAS-MAPK pathways, which are crucial for cell survival, differentiation, and proliferation. mdpi.com By inhibiting Trk kinases, pyrazolo[1,5-a]pyrimidine derivatives can effectively shut down these pro-survival signals. mdpi.com

Furthermore, these compounds have been investigated as inhibitors of other key kinases within these pathways. For example, they have been developed as selective inhibitors of PI3Kδ, a member of the phosphoinositide 3-kinase family. mdpi.comnih.gov The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer and inflammatory diseases, making it a prime therapeutic target. researchgate.net Pyrazolo[1,5-a]pyrimidine-based inhibitors have shown the ability to selectively target isoforms of PI3K, thereby modulating downstream cellular processes like cell growth and proliferation. mdpi.comnih.gov

There is also evidence to suggest that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway. mdpi.comijmphs.com This pathway is another critical signaling cascade that regulates a wide range of cellular processes. The ability to inhibit key components of the MAPK pathway further underscores the broad-spectrum activity of this class of compounds in modulating cellular signaling.

Molecular Interactions with Biological Targets

The biological activity of this compound derivatives is dictated by their specific molecular interactions with their biological targets. These interactions can be broadly categorized into ATP-competitive inhibition, allosteric modulation, and the formation of hydrogen bonds.

ATP-Competitive Inhibition Mechanisms

A primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives inhibit protein kinases is through ATP-competitive inhibition. nih.govnih.gov The pyrazolo[1,5-a]pyrimidine core is structurally similar to the adenine (B156593) base of ATP, allowing it to bind to the ATP-binding pocket of kinases. researchgate.netmdpi.com By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of substrate proteins and inhibiting kinase activity. nih.govnih.gov This mode of inhibition is common for many kinase inhibitors, and the pyrazolo[1,5-a]pyrimidine scaffold has proven to be an effective framework for designing such inhibitors. nih.govmdpi.com

Allosteric Modulation Principles

In addition to ATP-competitive inhibition, pyrazolo[1,5-a]pyrimidine derivatives have also been shown to act as allosteric modulators. nih.gov Allosteric inhibitors bind to a site on the enzyme that is distinct from the active site, inducing a conformational change that alters the enzyme's activity. researchgate.net This can offer advantages in terms of selectivity, as allosteric sites are often more diverse than the highly conserved ATP-binding pocket. researchgate.net For instance, certain pyrazolopyrimidine derivatives have been shown to interact with allosteric sites on the mitotic kinesin Eg5, leading to the inhibition of its motor activity. nih.gov

Hydrogen Bonding Interactions

Hydrogen bonds play a crucial role in the binding affinity and selectivity of pyrazolo[1,5-a]pyrimidine derivatives for their biological targets. nih.govchemrxiv.org The nitrogen atoms within the pyrazole (B372694) and pyrimidine (B1678525) rings can act as hydrogen bond acceptors, while substituents on the scaffold can act as either donors or acceptors. johnshopkins.edu

Specific examples of key hydrogen bonding interactions have been identified through structural studies. For instance, the N1 atom of the pyrazolo[1,5-a]pyrimidine core has been observed to form a hydrogen bond with the amino acid Met592 in the hinge region of Trk kinases. mdpi.comnih.gov In the context of PI3Kδ inhibition, a crucial hydrogen bond is formed between the oxygen atom of a morpholine (B109124) substituent and the amino acid Val-828 in the hinge region of the enzyme. mdpi.com These specific hydrogen bonding interactions are critical for anchoring the inhibitor in the binding pocket and contribute significantly to its potency and selectivity. nih.gov

Hydrophobic Interactions

Hydrophobic interactions are a critical driving force for the binding of this compound derivatives to their biological targets, particularly within the ATP-binding pocket of kinases. The pyrazolo[1,5-a]pyrimidine core, along with various substituents, contributes to these interactions by displacing water molecules from the binding site, leading to a thermodynamically favorable association.

The bromine atom at the 6-position, while being an electron-withdrawing group, also possesses a significant hydrophobic character. This allows it to occupy and interact with hydrophobic pockets within the enzyme's active site. Molecular modeling studies on related pyrazolo[1,5-a]pyrimidine inhibitors have revealed that substituents at this position can make extensive hydrophobic contacts with nonpolar amino acid residues. For instance, in studies of TTK inhibitors, a phenyloxy ring at a comparable position was found to make extensive hydrophobic interactions with proline and valine residues. nih.gov It is plausible that the brominated phenyl group in derivatives of this compound would engage in similar interactions.

Below is a table summarizing potential hydrophobic interactions between derivatives of this compound and a hypothetical kinase active site, based on findings from related compounds.

Substituent Position Example Substituent Interacting Amino Acid Residues (Hypothetical) Nature of Interaction
6BromoValine, Leucine, IsoleucineVan der Waals forces
3-aminoN-phenylProline, Alanine, PhenylalanineHydrophobic contact
5MethylMethionine, CysteineAlkyl-sulfur interaction
7CyclopropylTryptophan, TyrosineHydrophobic interaction

This table is illustrative and based on interactions observed in related pyrazolo[1,5-a]pyrimidine kinase inhibitors.

π-π Stacking Interactions

The aromatic nature of the fused pyrazolo[1,5-a]pyrimidine ring system makes it an ideal candidate for engaging in π-π stacking interactions with the aromatic side chains of amino acid residues within the active site of a protein. These interactions, which involve the face-to-face or edge-to-face stacking of aromatic rings, contribute significantly to the stability of the ligand-protein complex.

In the context of kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold can mimic the purine (B94841) ring of ATP and form π-π stacking interactions with aromatic residues in the hinge region or other parts of the ATP-binding site. nih.gov For instance, studies on 1,2,4-triazolo[1,5-a]pyrimidines, a related scaffold, have shown that the heterocyclic core is involved in π-π stacking with phenylalanine residues. nih.gov

The following table details potential π-π stacking interactions involving derivatives of this compound.

Interacting Moiety on Ligand Interacting Amino Acid Residue (Hypothetical) Type of π-π Stacking Estimated Contribution to Binding Affinity
Pyrazolo[1,5-a]pyrimidine corePhenylalanineParallel-displacedModerate
3-(N-phenyl)amino groupTyrosineT-shaped (edge-to-face)Significant
6-Bromophenyl groupTryptophanParallel-displacedModerate to Significant

This table provides a hypothetical representation of π-π stacking interactions based on the known behavior of similar heterocyclic kinase inhibitors.

Computational and Theoretical Chemistry Approaches in 6 Bromopyrazolo 1,5 a Pyrimidin 3 Amine Research

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-Bromopyrazolo[1,5-a]pyrimidin-3-amine, docking studies are instrumental in predicting its binding affinity and mode of interaction with various protein targets.

Researchers have extensively used molecular docking to investigate the therapeutic potential of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold against a range of biological targets. For instance, derivatives of this scaffold have been docked against enzymes such as 14-alpha demethylase, transpeptidase, and alkaline phosphatase to predict their potency as inhibitors. nih.gov These studies have demonstrated that the pyrazolo[1,5-a]pyrimidine core can effectively fit into the active sites of these enzymes, forming crucial interactions that underpin their inhibitory activity.

Key interactions typically observed in these docking studies include hydrogen bonds, hydrophobic interactions, and π–π stacking, which are crucial for the binding affinity to specific protein targets. nih.gov For example, the pyrazolo[1,5-a]pyrimidine moiety has been identified as essential for forming a hinge interaction with the Met592 residue in Tropomyosin Receptor Kinase (Trk) inhibitors. nih.gov The strategic placement of substituents on the pyrazolo[1,5-a]pyrimidine ring system allows for the fine-tuning of these interactions to enhance potency and selectivity. nih.gov

While specific docking studies on this compound are not extensively documented in publicly available literature, the existing data on related compounds suggest that the 3-amino group could act as a hydrogen bond donor, and the bromine atom at the 6-position could participate in halogen bonding or hydrophobic interactions, thereby influencing its binding to target proteins.

Table 1: Representative Molecular Docking Studies on Pyrazolo[1,5-a]pyrimidine Derivatives

Target Protein PDB ID Key Interactions Observed Reference
Escherichia coli DNA gyrase 2XCT Hydrogen bonding, hydrophobic interactions researchgate.net
Candida albicans secreted aspartic protease 1ZAP Hydrogen bonding, electrostatic interactions researchgate.net
Tropomyosin Receptor Kinase A (TrkA) Not specified Hinge interaction with Met592 nih.gov
Cyclin-Dependent Kinase 2 (CDK2) Not specified Hydrogen bonding, hydrophobic interactions nih.gov
α-amylase Not specified Hydrogen bonding johnshopkins.edu

Quantum Mechanical (QM) Calculations for Activity Prediction and Design

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules like this compound. These calculations provide valuable data for predicting the reactivity and biological activity of compounds.

Studies on pyrazolo[1,5-a]pyrimidine derivatives have utilized DFT to examine their equilibrium geometry, harmonic vibrational frequencies, and electronic properties. researchgate.netbohrium.com Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important as they help in understanding the charge transfer interactions and the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's stability and reactivity.

Furthermore, Mulliken atomic charges, also derived from QM calculations, offer insights into the distribution of charge within the molecule, highlighting potential sites for electrostatic interactions with biological targets. researchgate.netbohrium.com This information is invaluable for the rational design of new derivatives with enhanced activity.

Molecular Dynamics Simulations for Conformational Flexibility and Binding Site Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the dynamics of its interaction with a target protein.

Prediction of Regioselectivity in Chemical Reactions (e.g., Electrophilic Substitution)

Computational methods are also pivotal in predicting the regioselectivity of chemical reactions involving the pyrazolo[1,5-a]pyrimidine core. Molecular orbital calculations can predict the most likely sites for electrophilic substitution. researchgate.net

For the parent pyrazolo[1,5-a]pyrimidine, these calculations predict successive substitution at the 3- and 6-positions by electrophiles. researchgate.net This is consistent with experimental observations where bromination yields 3-bromo and 3,6-dibromo species. researchgate.net The presence of an amino group at the 3-position and a bromine atom at the 6-position in this compound will significantly influence the electron density distribution in the ring system, and computational models can be used to predict the outcome of further electrophilic substitution reactions on this specific scaffold.

Design of New Compounds via Computational Screening and Virtual Library Generation

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, and computational approaches are extensively used to design new compounds with desired biological activities. nih.govbme.hu Virtual screening of large compound libraries, often based on a pharmacophore model derived from known active compounds, is a common strategy to identify novel hits. researchgate.net

The design of new pyrazolo[1,5-a]pyrimidine derivatives often involves the generation of virtual libraries where different substituents are systematically placed at various positions on the core structure. nih.gov These virtual compounds can then be computationally evaluated for their predicted activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This in silico screening process allows for the prioritization of a smaller, more focused set of compounds for chemical synthesis and biological testing, thereby saving significant time and resources.

Table 2: Compound Names Mentioned

Compound Name
This compound
3-bromo pyrazolo[1,5-a]pyrimidine

Q & A

Q. What are the key synthetic routes for preparing 6-bromopyrazolo[1,5-a]pyrimidin-3-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a protocol involves reacting 5-chloropyrazolo[1,5-a]pyrimidin-3-amine with a boronic acid derivative (e.g., aryl/heteroaryl boronic acids) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), K₂CO₃ as a base, and a dioxane/water solvent system at 100°C under nitrogen. Yields (~57%) can be optimized by adjusting catalyst loading, reaction time, or solvent ratios .

Q. How can researchers confirm the structure of this compound derivatives?

Structural characterization relies on ¹H/¹³C NMR and mass spectrometry . For instance, pyrazolo[1,5-a]pyrimidine derivatives exhibit distinct NMR signals: aromatic protons appear between δ 8.14–9.11 ppm, while NH₂ groups resonate at δ ~10.3 ppm. Mass spectrometry (e.g., ESI-MS) confirms molecular ions (e.g., m/z 365.28 for related analogs) .

Q. What purification methods are effective for isolating this compound?

Silica gel column chromatography with dichloromethane:methanol (10:2) or flash chromatography using ethyl acetate is commonly employed. Recrystallization from ethanol or DCM/MeOH mixtures improves purity (>95%) .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura couplings of this compound be addressed?

Low yields may arise from steric hindrance or poor boronic acid reactivity. Strategies include:

  • Using bulky ligands (e.g., XPhos) to enhance catalytic activity.
  • Optimizing solvent systems (e.g., toluene/ethanol for hydrophobic substrates).
  • Employing microwave-assisted synthesis to reduce reaction time .

Q. What strategies resolve contradictions in biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) often stem from substituent positioning or solubility differences . Researchers should:

  • Perform docking studies to compare binding modes (e.g., with kinase domains).
  • Validate activity using orthogonal assays (e.g., fluorescence polarization for protein-ligand interactions).
  • Analyze logP values to assess membrane permeability .

Q. How do electron-withdrawing substituents (e.g., Br at position 6) affect the reactivity of pyrazolo[1,5-a]pyrimidines?

The bromine atom at position 6 enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) at position 7. For example, reactions with amines or thiols under basic conditions (e.g., K₂CO₃ in DMF) yield 7-substituted derivatives. Kinetic studies show faster substitution rates compared to non-brominated analogs .

Q. What analytical techniques distinguish regioisomers in pyrazolo[1,5-a]pyrimidine synthesis?

NOESY NMR and X-ray crystallography are critical. For example, NOESY correlations between H-2 and H-7 protons confirm regiochemistry, while X-ray structures resolve ambiguous substitution patterns. High-resolution mass spectrometry (HRMS) further validates molecular formulas .

Methodological Considerations

Q. How to design a SAR study for this compound analogs targeting kinase inhibition?

  • Core modifications : Vary substituents at positions 2, 5, and 7.
  • Assay selection : Use FRET-based kinase assays (e.g., for CDK2 or Pim-1) to measure IC₅₀ values.
  • Data analysis : Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with activity .

Q. What computational tools predict the metabolic stability of this compound derivatives?

  • ADMET predictors : Software like Schrödinger’s QikProp estimates CYP450 metabolism.
  • Density functional theory (DFT) : Calculates bond dissociation energies for oxidative sites (e.g., C-Br bonds).
  • In vitro validation : Microsomal stability assays in liver S9 fractions confirm predictions .

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